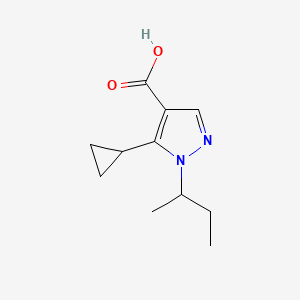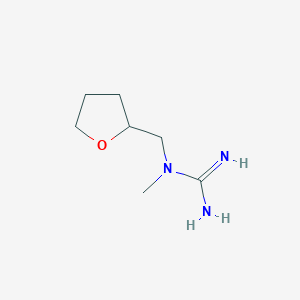
4-(2-Fluorophenyl)-1,2-oxazol-5-amine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “4-(2-Fluorophenyl)-1,2-oxazol-5-amine” would be characterized by the presence of the oxazole ring and the fluorophenyl group. The exact structure would depend on the specific positions of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. These properties would be determined experimentally .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Research has demonstrated innovative synthesis techniques and chemical reactions involving fluorophenyl compounds and oxazol-5-amines. These methods often aim at producing intermediates for further pharmaceutical and material science applications. For instance, practical synthesis methods for fluorobromobiphenyl compounds have been developed, emphasizing the significance of fluoro- and bromo- substituents in organic synthesis for manufacturing anti-inflammatory materials (Qiu et al., 2009). Similarly, the versatility of amino-1,2,4-triazoles as raw materials in fine organic synthesis showcases the utility of nitrogen-containing compounds in creating pharmaceuticals, dyes, and agrochemical products (Nazarov et al., 2021).
Material Science and Environmental Applications
Compounds related to 4-(2-Fluorophenyl)-1,2-oxazol-5-amine have been explored for their applications in material science and environmental technology. For instance, research on plastic scintillators incorporating oxazole-based compounds reveals their potential in enhancing radiation detection technologies due to their scintillation properties (Salimgareeva & Kolesov, 2005). Furthermore, the development of amine-functionalized sorbents for PFAS removal underlines the critical role of amine groups in environmental remediation efforts, suggesting that this compound could find applications in water purification technologies (Ateia et al., 2019).
Pharmaceutical Research
In the pharmaceutical domain, compounds structurally related to this compound serve as key intermediates in the synthesis of various therapeutic agents. The exploration of cyclic imines in Ugi-type reactions, for example, illustrates the potential of oxazole derivatives in creating peptide-based drug candidates, highlighting the importance of oxazole moieties in medicinal chemistry (Nazeri et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on “4-(2-Fluorophenyl)-1,2-oxazol-5-amine” would depend on the results of initial studies. If the compound shows promising activity in biological systems, it might be studied as a potential drug. If it has interesting chemical properties, it might be studied for its potential uses in chemical synthesis .
Propiedades
IUPAC Name |
4-(2-fluorophenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-8-4-2-1-3-6(8)7-5-12-13-9(7)11/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKRBINQDFJFMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(ON=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(6-Chloropyrimidin-4-yl)amino]propanamide](/img/structure/B1444932.png)
![2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1444935.png)






![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole](/img/structure/B1444945.png)



![[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1444952.png)